molecular formula C8H4F2O4 B3091925 2,3-Difluoroterephthalic acid CAS No. 1220509-29-4

2,3-Difluoroterephthalic acid

Cat. No. B3091925
CAS RN: 1220509-29-4
M. Wt: 202.11 g/mol
InChI Key: HSASJEUDAQEILE-UHFFFAOYSA-N
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Description

2,3-Difluoroterephthalic acid (DFTA) is a multi-functional fluorinated organic compound. It has a molecular formula of C8H4F2O4 and a molecular weight of 202.11 g/mol . It is a white crystalline powder and is synthesized through multistep procedures.


Molecular Structure Analysis

The molecular structure of 2,3-Difluoroterephthalic acid includes two fluorine atoms attached to a benzene ring, along with two carboxylic acid groups . The InChI representation of the molecule is InChI=1S/C8H4F2O4/c9-5-3 (7 (11)12)1-2-4 (6 (5)10)8 (13)14/h1-2H, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoroterephthalic acid include a predicted boiling point of 373.7±42.0 °C, a predicted density of 1.644±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 2.22±0.10 .

Scientific Research Applications

Polymer Synthesis

2,5-Difluoroterephthalic acid has been utilized in the synthesis of novel poly(hydroxyether terephthalates) through polyaddition with aromatic bis(epoxides), catalyzed by tetrabutyl ammonium bromide. This method provides a more reliable synthetic route for the acid, leading to new poly(hydroxyether terephthalate) series with potential applications in material science and engineering (Huang & Qing, 2008).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Tetrafluoroterephthalic acid has been synthesized and employed as a versatile linking ligand in constructing new coordination polymers and MOFs. These structures have significant potential in various applications, including catalysis, gas storage, and separation (Orthaber et al., 2010).

Development of Polyester Polymers

2,5-Difluoroterephthalic acid (DFTA) is also used in developing a range of polyesters through polycondensation reactions. These polyesters exhibit high thermal stability and varying melting temperatures, making them suitable for advanced material applications (Person et al., 1996).

Electrophilic Reagent in Organic Synthesis

N-difluoromethylthiophthalimide, derived from 2,3-difluoroterephthalic acid, serves as an electrophilic reagent for difluoromethylthiolation in organic synthesis. This reagent demonstrates broad applicability in modifying various nucleophiles, indicating its utility in pharmaceutical and agrochemical research (Zhu et al., 2015).

Hydrogen Bonding and Supramolecular Structures

Tetrafluoroterephthalic acid forms novel crystals with N-containing heterocycles, demonstrating the significance of hydrogen bonds in assembling molecules into larger architectures. This research provides insights into the role of fluorine in developing supramolecular structures (Wang et al., 2014).

Dye Adsorption and Supercapacitor Applications

Metal-organic frameworks based on tetrafluoroterephthalic acid exhibit selective dye adsorption properties and potential as electrode materials for supercapacitors. This highlights their application in environmental remediation and energy storage (Liu et al., 2019).

properties

IUPAC Name

2,3-difluoroterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSASJEUDAQEILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270445
Record name 2,3-Difluoro-1,4-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoroterephthalic acid

CAS RN

1220509-29-4
Record name 2,3-Difluoro-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220509-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-1,4-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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